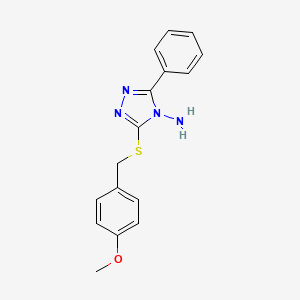

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine

Description

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is a triazole-based small molecule characterized by a 4-methoxybenzylthio group at position 3, a phenyl group at position 5, and an amino group at position 4 of the triazole core. The amino group at position 4 facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-21-14-9-7-12(8-10-14)11-22-16-19-18-15(20(16)17)13-5-3-2-4-6-13/h2-10H,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGOBYAZSAOMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677302-34-0 | |

| Record name | 3-((4-METHOXYBENZYL)THIO)-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with phenylhydrazine to form the desired triazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the methoxybenzylthio group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

Triazole derivatives with modifications at positions 3, 4, and 5 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Impact of Substituents on Properties

Position 3 (Thioether Group): Electron-Donating Groups (e.g., 4-Methoxybenzyl): Improve solubility and enable hydrogen bonding via the methoxy oxygen .

Position 5 (Aromatic Group):

- Phenyl vs. Pyridinyl: Phenyl groups favor π-π stacking, while pyridinyl groups introduce hydrogen-bond acceptors, altering target selectivity .

- Poly-methoxy Substitutions (e.g., 3,4,5-Trimethoxyphenyl): Enhance solubility but may introduce steric bulk, affecting pharmacokinetics .

Position 4 (Amino Group): The amino group in the target compound facilitates hydrogen bonding, a critical feature absent in analogs with methyl or other non-polar substituents .

Biological Activity

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.42 g/mol. The compound features a triazole ring substituted with a methoxybenzyl thio group and a phenyl group, contributing to its unique properties and activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 578719-63-8 |

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study on various triazole compounds demonstrated that those with thioether substitutions showed enhanced antibacterial and antifungal activities. Specifically, derivatives similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. A notable investigation into the biological activity of triazole compounds revealed that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and modulation of reactive oxygen species (ROS) levels . The compound in focus has not been directly tested in high-throughput cancer screening but shares structural similarities with known anticancer agents.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in microbial and cancer cells. Triazoles are known to inhibit the biosynthesis of ergosterol in fungi and can disrupt cell membrane integrity . Additionally, some studies suggest that triazoles may modulate signaling pathways related to cell proliferation and survival in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on various 1,2,4-triazole derivatives found that those with methoxy substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the methoxybenzyl group in our compound is hypothesized to contribute similarly .

- Anticancer Screening : Although specific data on this compound is limited, related compounds have shown significant growth inhibition in human cancer cell lines during screening by the National Cancer Institute (NCI). These studies typically measure the growth inhibitory concentration (GI50), indicating the potential for further exploration of this compound's anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine, and what experimental parameters optimize yield and purity?

- Methodology : A multi-step synthesis is typically employed:

Thiolation : React 4-methoxybenzyl chloride with thiourea to form the thiol intermediate.

Cyclization : Couple the thiol with a phenyl-substituted triazole precursor under basic conditions (e.g., KOH/EtOH) .

Amine functionalization : Introduce the amine group via nucleophilic substitution or reductive amination .

- Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves reaction efficiency and reduces byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., methoxybenzyl S-linked at C3, phenyl at C5) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 353.09 for CHNOS) .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and packing motifs. For example, the triazole ring adopts a planar conformation with π-π stacking interactions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Approach :

- Substituent variation : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or bulky (e.g., tert-butyl) groups to modulate lipophilicity and target binding .

- Bioisosteric replacement : Substitute the thioether linkage with sulfone or sulfoxide to enhance metabolic stability .

- Data analysis : Use regression models to correlate logP, polar surface area, and IC values .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Methods :

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

- DFT calculations (Gaussian) : Optimize geometry and calculate frontier molecular orbitals to assess reactivity .

- ADMET prediction (SwissADME) : Estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

Q. How should contradictory bioactivity data from different assays be resolved?

- Case example : Discrepancies in MIC values may arise from assay conditions (e.g., pH, serum protein binding).

- Resolution :

- Perform orthogonal assays (e.g., time-kill kinetics vs. MIC).

- Control for solubility using DLS (dynamic light scattering) to detect aggregation .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Challenges :

- Disorder in the methoxybenzyl group : Resolved via SHELXL refinement with split positions .

- Twinning : Apply TWINLAW to deconvolute overlapping reflections .

Q. What mechanistic studies elucidate its mode of action in biological systems?

- Techniques :

- Enzyme kinetics : Measure and to identify competitive/non-competitive inhibition .

- Western blotting : Quantify phosphorylation levels of target kinases .

- Proteomics (LC-MS/MS) : Identify off-target protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.